Ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate is an organic compound classified under pyrimidinecarboxylic acids. Its structure features a pyrimidine ring with a carboxyl group and an ethyl substituent, making it a member of the diazine class of compounds. The molecular formula for this compound is , and it has an average molecular weight of approximately 181.20 g/mol .
These reactions are significant for synthesizing more complex derivatives or for modifying its biological activity.
Several synthetic routes can be employed to produce ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate:
These methods allow for the controlled synthesis of this compound and its derivatives .
Ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate has potential applications in various fields:
Further research is needed to fully explore its applications in these domains .
Interaction studies involving ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate focus on its binding affinity to specific proteins and enzymes. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. For instance, it may interact with dihydroneopterin aldolase, an enzyme involved in folate metabolism, which could provide insights into its pharmacological effects .
Several compounds share structural similarities with ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Ethyl 2-amino-4-methylpyrimidine-5-carboxylate | 769-51-7 | Contains a methyl group instead of isopropyl |
| Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate | 15400-53-0 | Hydroxyl group at position 4 |
| Ethyl 2-amino-4-(ethyl) pyrimidine-5-carboxylate | Not available | Ethyl group instead of isopropyl at position 4 |
Ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate is unique due to the presence of the branched alkane substituent (1-methylethyl) at position 4, which may influence its biological activity and solubility compared to other derivatives. This structural feature could lead to distinct pharmacological profiles, making it a candidate for further research in medicinal chemistry .
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 2-amino-4-(propan-2-yl)pyrimidine-5-carboxylate, which encodes its structural features with precision. The pyrimidine ring is numbered such that the nitrogen atoms occupy positions 1 and 3, while the substituents are assigned positions 2 (amino), 4 (isopropyl), and 5 (ethyl ester). This systematic naming avoids ambiguity, ensuring consistency across chemical databases and literature.
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 2-amino-4-(propan-2-yl)pyrimidine-5-carboxylate |
| CAS Registry Number | 127957-84-0 |
| Molecular Formula | C₁₀H₁₅N₃O₂ |
| Synonyms | Ethyl 2-amino-4-isopropylpyrimidine-5-carboxylate; SCHEMBL13759846 |
The molecular formula, C₁₀H₁₅N₃O₂, corresponds to a molar mass of 209.24 g/mol, as calculated from atomic weights. The SMILES notation, CCOC(=O)C₁=CN=C(N=C₁C(C)C)N, provides a linear representation of the structure, emphasizing the connectivity of the ester, amino, and isopropyl groups.
Pyrimidine chemistry traces its origins to the 19th century, with seminal contributions from chemists such as Grimaux and Pinner. Grimaux’s 1879 synthesis of barbituric acid from urea and malonic acid marked the first laboratory preparation of a pyrimidine derivative. Pinner later expanded this work in 1884 by condensing ethyl acetoacetate with amidines, establishing foundational methodologies for pyrimidine synthesis.
Ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate exemplifies advancements in pyrimidine functionalization achieved in the late 20th century. The introduction of ester and alkyl groups at specific positions on the pyrimidine ring reflects strategies to modulate lipophilicity and reactivity for targeted applications. For instance, the Biginelli reaction—a multicomponent synthesis involving urea, aldehydes, and β-ketoesters—has been adapted to produce structurally analogous pyrimidines. While the exact synthesis route for this compound remains undocumented in public literature, its structural features align with modern heterocyclic synthesis protocols.
This compound belongs to two overlapping chemical classes: pyrimidine derivatives and heterocyclic carboxylates.
Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. Substitution patterns on the pyrimidine ring influence electronic properties and biological activity. In this compound, the amino group at position 2 acts as an electron donor, while the isopropyl group at position 4 introduces steric bulk, potentially affecting molecular interactions.
The ethyl ester group at position 5 classifies the compound as a carboxylate ester. Esters enhance solubility in organic solvents and serve as protecting groups for carboxylic acids during synthetic procedures. The combination of a heterocyclic core with a carboxylate functional group is common in bioactive molecules, including antiviral and anticancer agents.
| Substituent | Position | Role |
|---|---|---|
| Amino group (-NH₂) | 2 | Electron donation; hydrogen bonding |
| Isopropyl (-C(CH₃)₂) | 4 | Steric hindrance; lipophilicity |
| Ethyl ester (-COOEt) | 5 | Solubility modulation; synthetic versatility |
The interplay of these substituents creates a molecule with balanced polarity and stability, making it suitable for further chemical modifications.